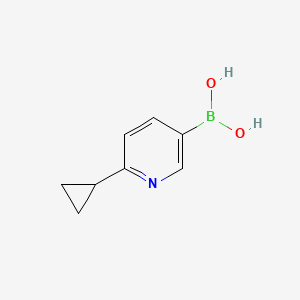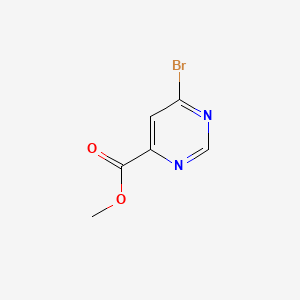![molecular formula C14H18BrN3 B577680 3-Bromo-7-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 1263286-18-5](/img/structure/B577680.png)
3-Bromo-7-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-7-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a chemical compound with the formula C14H18BrN3 . It is used in various research and development applications .
Molecular Structure Analysis
The molecular structure of 3-Bromo-7-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine consists of a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic system containing a pyrazole ring fused with a pyrimidine ring . This core is substituted at various positions with a bromine atom, a cyclohexyl group, and two methyl groups .Aplicaciones Científicas De Investigación
Synthetic and Medicinal Significance
Synthetic Approaches and Biological Properties : The pyrazolo[1,5-a]pyrimidine scaffold is a pivotal heterocycle in drug discovery, exhibiting a wide range of medicinal properties such as anticancer, CNS agents, anti-infectious, anti-inflammatory, and CRF1 antagonists. Its structure-activity relationship (SAR) studies have been crucial for medicinal chemists, leading to the development of numerous drug-like candidates for various disease targets. This review emphasizes the synthetic strategies for pyrazolo[1,5-a]pyrimidine derivatives and their significant biological activities alongside SAR studies, marking a substantial area for further exploration in drug development (Cherukupalli et al., 2017).
Regio-Orientation in Synthesis : The regio-orientation and regioselectivity of reactions involving 3(5)-aminopyrazoles with 1,3-bielectrophilic reagents, leading to pyrazolo[1,5-a]pyrimidines, are of significant interest. This review highlights the challenges and literature controversies associated with the regio-orientation of substituents on the pyrimidine ring, providing a focused overview on the synthetic nuances of these compounds (Mohamed & Mahmoud, 2019).
Potential Therapeutic Applications
Biological and Medicinal Applications : Pyrimidines, including pyrazolo[1,5-a]pyrimidine derivatives, are noted for their pharmacological effects, such as antimicrobial, anticancer, and anti-inflammatory activities. These effects are attributed to their ability to inhibit the expression and activities of several key inflammatory mediators and enzymes, suggesting a wide spectrum of potential therapeutic applications. Recent research developments in the synthesis and anti-inflammatory activities of pyrimidines, their SARs, and suggestions for new pyrimidine analogs as anti-inflammatory agents with minimal toxicity highlight their medicinal relevance (Rashid et al., 2021).
Anti-Cancer Properties : The anticancer potential of pyrimidines in fused scaffolds has been extensively reported, with various pyrimidine-based scaffolds demonstrating cell-killing effects through diverse mechanisms. This review focuses on the patent literature from 2009 onwards, indicating a significant interest in pyrimidine-based anticancer agents among researchers globally. The potent activity displayed by these scaffolds positions them as potential future drug candidates (Kaur et al., 2014).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-bromo-7-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3/c1-9-8-12(11-6-4-3-5-7-11)18-14(16-9)13(15)10(2)17-18/h8,11H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKBWKCAVZAANT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)C3CCCCC3)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676461 |
Source


|
| Record name | 3-Bromo-7-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-7-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
CAS RN |
1263286-18-5 |
Source


|
| Record name | 3-Bromo-7-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Diazaspiro[3.4]octan-7-one](/img/structure/B577600.png)
![5-Chloro-[2,3'-bipyridin]-5'-amine](/img/structure/B577602.png)

![Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B577608.png)





![2-Chloro-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B577617.png)


![2-Thienyl[3-(trimethoxysilyl)propyl] sulfide](/img/structure/B577620.png)